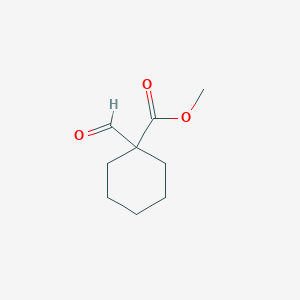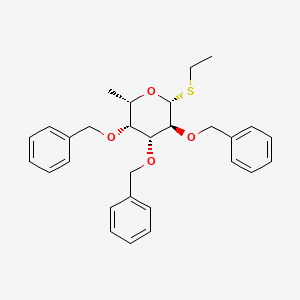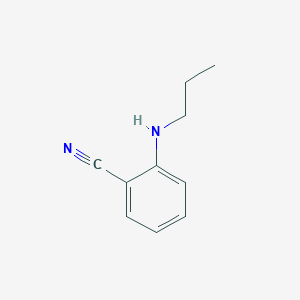
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone
概要
説明
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic compound with the molecular formula C10H9ClO2 It is a chlorinated derivative of ethanone, featuring a 2,3-dihydrobenzofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone typically involves the chlorination of 1-(2,3-dihydrobenzofuran-5-yl)ethanone. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the ethanone derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction proceeds with the formation of hydrogen chloride (HCl) as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)acetic acid.
科学的研究の応用
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and dihydrobenzofuran moieties can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the biological context and the specific target molecules.
類似化合物との比較
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)ethanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
2-Bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)propanone: Contains an additional methyl group, altering its steric and electronic properties.
Uniqueness
2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is unique due to the presence of both the chloro and dihydrobenzofuran moieties, which confer distinct reactivity and potential biological activity. Its specific structure allows for targeted modifications and applications in various fields of research.
特性
IUPAC Name |
2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFACNABSBZAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424699 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64089-34-5 | |
| Record name | 5-Chloroacetyl-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















